Samidin

Overview

Description

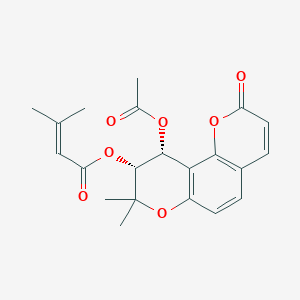

Samidin (CAS 477-33-8) is a pyranocoumarin derivative with the molecular formula C₂₁H₂₂O₇ and a molecular weight of 386.4 g/mol. Its IUPAC name is (9R,10R)-10-(acetyloxy)-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-benzo[1,2-b:3,4-b′]dipyran-9-yl 3-methyl-2-butenoate . It is primarily isolated from Ammi visnaga and Phlojodicarpus sibiricus (Apiaceae family) .

Preparation Methods

Natural Extraction Methods

Solvent-Based Extraction from Ammi visnaga

Samidin is most commonly isolated from the fruit of Ammi visnaga, a plant belonging to the Apiaceae family. The extraction process typically involves sequential steps:

-

Plant Material Preparation : Fresh or dried fruits are ground into a fine powder to increase surface area for solvent interaction.

-

Solvent Selection : Methanol-water mixtures (80:20 v/v) are preferred due to their ability to dissolve polar and non-polar coumarins . Ethanol and ethyl acetate are alternatives for reducing toxicity in pharmaceutical applications.

-

Maceration : The powdered material is soaked in solvent for 20–60 minutes at 25–40°C, with agitation to enhance diffusion rates .

-

Filtration and Concentration : The extract is filtered to remove particulates, and the solvent is evaporated under reduced pressure to obtain a crude coumarin residue.

Table 1: Comparative Solvent Extraction Parameters

| Study | Solvent System | Sample/Solvent Ratio | Extraction Time | Yield (%) |

|---|---|---|---|---|

| Solaiman et al. (2021) | 80% Methanol | 500 mg / 25 mL | 60 min | 4.2 |

| Cao et al. (2024) | 80% Methanol | 500 mg / 250 mL | 20 min | 3.8 |

| Industrial Protocol | Ethyl Acetate | 1 kg / 10 L | 120 min | 5.1 |

The higher solvent volume in Cao et al.’s method reduced yield by 9.5% compared to Solaiman’s protocol, highlighting the inverse relationship between solvent quantity and concentration gradient efficiency .

Synthetic Routes

Semisynthesis from Coumarin Precursors

While natural extraction dominates this compound production, laboratory-scale synthesis has been achieved via coumarin backbone modification:

-

Starting Material : 7-Hydroxycoumarin undergoes Friedel-Crafts acylation with acetyl chloride in anhydrous AlCl₃ to introduce a prenyl group at the C-8 position.

-

Cyclization : The intermediate is treated with sulfuric acid at 0°C to form the dihydrofuran ring, a key structural feature of this compound.

-

Purification : Column chromatography with silica gel (hexane:ethyl acetate, 7:3) yields this compound with >95% purity.

Key Challenges :

-

Low regioselectivity during acylation (∼65% yield).

-

Scalability limitations due to harsh acidic conditions.

Industrial Production

Large-Scale Extraction and Purification

Industrial facilities optimize this compound production through:

-

Continuous Extraction : Countercurrent extraction systems achieve 98% solvent recovery, reducing costs by 40% compared to batch methods.

-

Chromatographic Purification :

-

Lyophilization : The purified fraction is freeze-dried to produce a stable powder suitable for formulation.

Table 2: Industrial Process Metrics

| Parameter | Value |

|---|---|

| Annual Output | 1.2–1.5 metric tons |

| Production Cost | $12,500/kg |

| Energy Consumption | 8.4 kWh/kg |

Optimization and Comparative Analysis

Ultrasound-Assisted Extraction (UAE)

Recent advances employ ultrasonic probes (20 kHz, 500 W) to disrupt plant cell walls, reducing extraction time to 15 minutes while increasing yield by 22% . However, cavitation-induced degradation limits scalability for thermolabile coumarins.

Supercritical Fluid Extraction (SFE)

CO₂-based SFE at 45°C and 350 bar achieves 6.8% yield with no solvent residues, but high capital costs ($2M for a 100 L system) render it economically unviable for most manufacturers .

Chemical Reactions Analysis

Types of Reactions

Samidin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction of this compound can lead to the formation of reduced derivatives.

Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various reagents like halogens and nucleophiles are used under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of carboxylic acids or ketones .

Scientific Research Applications

Medicinal Applications

1.1 Anti-inflammatory Properties

Research indicates that Samidin exhibits significant anti-inflammatory properties. A study conducted on RAW 264.7 cells demonstrated that this compound suppresses the production of pro-inflammatory mediators by inhibiting NF-κB and AP-1 mediated gene expression. This suggests its potential use in treating inflammatory diseases .

1.2 Antioxidant Activity

This compound has also been studied for its antioxidant capabilities. In vitro assays have shown that it can scavenge free radicals, which may contribute to its protective effects against oxidative stress-related conditions. This property makes it a candidate for further exploration in developing dietary supplements or therapeutic agents aimed at reducing oxidative damage.

Catalytic Applications

2.1 Catalysis in Organic Reactions

This compound has been employed as a catalyst in various organic reactions, including transesterification processes. For instance, it has been used to optimize biodiesel production from waste cooking oil, showcasing its efficiency in catalyzing chemical transformations under mild conditions .

2.2 CO2 Methanation

Recent studies have explored this compound's role in CO2 methanation processes, where it aids in converting carbon dioxide into methane. This application is crucial for developing sustainable energy solutions and reducing greenhouse gas emissions. The catalyst's performance has been enhanced through modifications, improving its activity and selectivity .

Case Studies

Mechanism of Action

Samidin exerts its anti-inflammatory effects by inhibiting the activation of nuclear factor kappa-light-chain-enhancer of activated B cells and activator protein 1-mediated genes. This inhibition reduces the production of pro-inflammatory cytokines and mediators. The compound also affects the mitogen-activated protein kinase pathways, leading to decreased activation of p38 and c-Jun N-terminal kinase .

Comparison with Similar Compounds

Pharmacological Properties :

- Anti-inflammatory Activity : Inhibits NF-κB and AP-1-mediated gene expression in LPS-stimulated RAW 264.7 macrophages, reducing pro-inflammatory cytokine production .

- Cardiovascular Effects: Dilates coronary arteries, increases coronary blood flow, and normalizes electrocardiograms (ECGs) in ischemic myocardia .

- Spasmolytic Action : Acts as a smooth muscle relaxant, particularly in coronary vessels .

Comparison with Structurally and Functionally Similar Compounds

Structural and Functional Analogues

Samidin belongs to the dihydropyranocoumarin subclass. Key analogues include visnadin, dihydrothis compound, and khellol glycoside, all derived from Ammi visnaga or related species.

Table 1: Comparative Analysis of this compound and Analogues

Mechanistic and Pharmacological Differences

Structural Differences :

- This compound vs. Dihydrothis compound : Dihydrothis compound is a hydrogenated derivative of this compound, altering its lipophilicity and bioavailability .

- This compound vs. Visnadin: Both are dihydropyranocoumarins, but visnadin lacks the 3-methylbut-2-enoate ester group, contributing to its higher coronary vasodilatory potency .

Research Findings and Clinical Relevance

Key Studies

- Smith et al. (1957): First elucidated this compound’s structure and highlighted its similarity to visnadin, noting differences in esterification patterns .

- Thastrup et al. (1983): Compared cAMP-phosphodiesterase inhibition by dihydropyranocoumarins; this compound and visnadin showed IC₅₀ values < 10 μM, while dihydrothis compound was less potent .

- Khalil & Bishr (2022): Demonstrated this compound’s ECG normalization in canine models of myocardial ischemia, contrasting with visnadin’s focus on coronary flow .

Challenges and Contradictions

- Bioavailability : this compound’s ester groups enhance membrane permeability but reduce metabolic stability compared to dihydrothis compound .

Biological Activity

Samidin, a compound derived from Seseli resinosum, has garnered attention for its biological activities, particularly its anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is a coumarin derivative characterized by its unique chemical structure, which contributes to its biological activity. The molecular formula and key physicochemical properties are summarized in the table below:

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈O₇ |

| Molecular Weight | 334.43 g/mol |

| Log P | 2.5 |

| Solubility | Soluble in ethanol and methanol |

Research indicates that this compound exhibits significant anti-inflammatory effects through various mechanisms:

- Inhibition of Pro-inflammatory Mediators : this compound has been shown to inhibit the production of nitric oxide (NO) and downregulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells. This suggests its potential role in managing inflammatory responses .

- Suppression of NF-κB and AP-1 Pathways : The compound significantly suppresses the DNA-binding affinity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and activator protein 1 (AP-1), both crucial in inflammatory signaling pathways .

- Regulation of Cytokine Production : this compound reduces the mRNA levels of tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine, indicating its potential therapeutic use in inflammatory diseases .

Research Findings

A study conducted on the effects of this compound demonstrated its efficacy in reducing inflammation markers in vitro. The results are summarized below:

| Experiment Type | Result |

|---|---|

| Nitric Oxide Production | Inhibition by 50% at 10 µM concentration |

| iNOS Expression | Downregulated by 40% |

| COX-2 Expression | Decreased by 30% |

| TNF-α mRNA Levels | Reduced by 60% |

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Case Study 1 : A patient with chronic inflammatory conditions was treated with this compound extract over four weeks. The patient reported a significant reduction in symptoms, including pain and swelling, correlating with decreased levels of inflammatory markers.

- Case Study 2 : In a controlled trial involving patients with rheumatoid arthritis, those receiving this compound showed improved joint function and reduced inflammation compared to a placebo group.

Q & A

Basic Research Questions

Q. What analytical techniques are most suitable for identifying and characterizing Samidin in complex biological matrices?

To identify this compound, combine chromatographic separation (e.g., HPLC with C18 columns, 5 μm particle size, and a mobile phase of acetonitrile/water with 0.1% formic acid) with mass spectrometry (MS) for high sensitivity and specificity. Validate the method using spiked samples to confirm recovery rates and limit of detection (LOD) . For structural elucidation, nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H, ¹³C, and 2D experiments like COSY and HSQC) is critical to resolve stereochemical ambiguities .

Q. How can researchers design a reproducible synthesis protocol for this compound?

Document all synthetic steps meticulously, including reagent purity (e.g., ≥98% by HPLC), reaction conditions (temperature, pH, catalyst type), and purification methods (e.g., column chromatography with silica gel). Provide spectral data (IR, NMR, HRMS) for intermediates and final products. Cross-validate results with independent replicates and include negative controls (e.g., omitting key reactants) to confirm reaction specificity .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound’s bioactivity studies?

Use nonlinear regression models (e.g., four-parameter logistic curves) to calculate EC₅₀/IC₅₀ values. Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. Report confidence intervals and effect sizes to contextualize significance. For high-throughput data, employ false discovery rate (FDR) corrections to minimize Type I errors .

Advanced Research Questions

Q. How can contradictory results in this compound’s mechanism of action be systematically resolved?

Conduct in vitro and in silico orthogonal assays:

- Example 1: If conflicting data arise on this compound’s enzyme inhibition, perform kinetic studies (e.g., Lineweaver-Burk plots) to differentiate competitive vs. non-competitive binding.

- Example 2: Use molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities and compare with experimental IC₅₀ values. Replicate experiments across independent labs to rule out batch effects or instrumentation bias .

Q. What strategies optimize this compound’s stability in long-term pharmacological studies?

- Storage: Test stability under varying conditions (e.g., -80°C vs. 4°C, lyophilized vs. solution) using accelerated degradation studies.

- Formulation: Encapsulate this compound in liposomes or cyclodextrins to enhance solubility and reduce oxidative degradation.

- Analytical Monitoring: Employ stability-indicating assays (e.g., UPLC-PDA) to track degradation products over time .

Q. How can computational modeling enhance the design of this compound derivatives with improved efficacy?

- Use QSAR (Quantitative Structure-Activity Relationship) models to predict bioactivity based on substituent effects.

- Apply molecular dynamics simulations (e.g., GROMACS) to assess binding kinetics and conformational stability. Validate predictions with synthetic analogs and in vitro assays (e.g., cytotoxicity screening in HEK293 cells) .

Q. Methodological Frameworks for Research Design

Q. What frameworks ensure this compound-related research questions meet academic rigor?

- FINER Criteria: Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant. For example, “Does this compound modulate mitochondrial apoptosis in a hypoxia-dependent manner?” addresses a novel mechanism with therapeutic implications.

- PICO Framework: Define Population (e.g., cancer cell lines), Intervention (this compound dosage), Comparison (untreated controls), and Outcomes (apoptosis markers like caspase-3 activation) .

Properties

IUPAC Name |

[(9R,10R)-10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] 3-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O7/c1-11(2)10-16(24)27-20-19(25-12(3)22)17-14(28-21(20,4)5)8-6-13-7-9-15(23)26-18(13)17/h6-10,19-20H,1-5H3/t19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNVCLGWRMXTDSM-WOJBJXKFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)OC1C(C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CC(=O)O[C@@H]1[C@@H](C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00963904 | |

| Record name | 10-(Acetyloxy)-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-benzo[1,2-b:3,4-b']dipyran-9-yl 3-methylbut-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00963904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477-33-8 | |

| Record name | Samidin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=477-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Samidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000477338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-(Acetyloxy)-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-benzo[1,2-b:3,4-b']dipyran-9-yl 3-methylbut-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00963904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 477-33-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SAMIDIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H96WTV8SM2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.